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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

Get Quote

BAY-678 is characterized as an orally bioavailable, highly potent, selective, and cell-permeable inhibitor of

human neutrophil elastase (HNE). It functions as a fourth-generation HNE inhibitor and has been nominated

as a chemical probe by the Structural Genomics Consortium (SGC) [1].

Quantitative Pharmacological Profile

The table below summarizes the key quantitative data available for BAY-678:

Parameter Value Details / Conditions

IC₅₀ (HNE) 20 nM Biochemical Neutrophil Elastase Assay [1] [2]

Kᵢ (HNE) 15 nM Biochemical Neutrophil Elastase Assay [2]

Kᵢ (Mouse NE) 700 nM Demonstrates species specificity [2]

Selectivity >2,000-fold Selectivity over 21 related serine proteases (IC₅₀ > 30 µM) [1]
[2]

Oral
Bioavailability

Confirmed
(Rat)

Orally active [1] [3]

Half-life (t₁/₂) 1.3 hours Observed in rats [1] [3]

Molecular Weight 400.35 g/mol Formula: C₂₀H₁₅F₃N₄O₂ [1]
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Parameter Value Details / Conditions

CAS Number 675103-36-3 [1] [3]

Note on Pharmacokinetics (PK): The search results indicate that BAY-678 has medium clearance and a

half-life of 1.3 hours in rats [1]. A full ADME profile detailing its absorption, distribution, metabolism, and

excretion in preclinical models is not available in the current search results.

Experimental Protocol: HNE Inhibition Assay

This protocol outlines the methodology for evaluating the inhibitory activity of BAY-678 against Human

Neutrophil Elastase in a biochemical assay, based on the procedures used to generate its reported IC₅₀ value

[1] [2].

Materials and Reagents

Human Neutrophil Elastase (HNE): Recombinant or purified from human sputum.
BAY-678: Prepare stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C to -80°C.

Substrate: A specific chromogenic or fluorogenic elastase substrate (e.g., MeOSuc-AAPV-p-
nitroanilide).

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5. Add 0.1% (v/v) polyethylene glycol (PEG) to
minimize nonspecific binding.

Equipment: Microplate reader (capable of measuring absorbance or fluorescence), multi-channel
pipettes, and 96-well plates.

Procedure

Solution Preparation

Prepare a series of BAY-678 working solutions in assay buffer from the DMSO stock to create a

concentration gradient (e.g., from 1 nM to 1 µM). Maintain a constant, low concentration of
DMSO (e.g., ≤1%) across all samples, including controls.

Prepare the HNE enzyme solution in cold assay buffer at a predetermined working
concentration.
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Prepare the substrate solution in assay buffer.

Reaction Setup

Add the appropriate volume of BAY-678 solution or buffer (for controls) to each well.
Add the HNE enzyme solution to all wells except the blank (substrate-only) control. Mix gently.

Pre-incubate the plate for a set time (e.g., 15-30 minutes) at room temperature or 37°C to allow
inhibitor-enzyme interaction.

Initiate Reaction and Measure

Start the enzymatic reaction by adding the substrate solution to all wells, including the blank.
Immediately begin kinetic measurement of the product formation. For a chromogenic substrate,

monitor the increase in absorbance at 405 nm over 30-60 minutes.

Controls

Positive Control (100% Activity): Enzyme + substrate + buffer/DMSO (no inhibitor).

Negative Control (0% Activity): Substrate only (no enzyme, no inhibitor).
Blank: Buffer only (optional, for background subtraction).

Data Analysis

Calculate the initial reaction velocities (V) for each well from the linear portion of the kinetic curve.
Normalize the velocities from inhibitor wells to the positive control (100% activity).

Plot the normalized activity (%) against the logarithm of the BAY-678 concentration.
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) to determine the IC₅₀

value.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanistic pathway of BAY-678 and the logical flow of the

experimental protocol.
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Critical Notes for Researchers

Species Specificity: BAY-678 is significantly less potent against mouse and rat neutrophil elastase
(Ki = 600-700 nM) compared to human NE (Ki = 15 nM) [2]. This limits its utility in rodent disease

models unless the model involves administration of human NE.
Solubility and Storage: BAY-678 is soluble in DMSO, ethanol, and DMF. For long-term storage,

powder should be kept at -20°C, while stock solutions are stable for 1 year at -20°C and 2 years at
-80°C. Avoid repeated freeze-thaw cycles [1].
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Therapeutic Context: BAY-678 represents a precursor to the fifth-generation inhibitor Brensocatib,

which acts by inhibiting dipeptidyl peptidase 1 (DPP-1), an upstream activator of multiple neutrophil
serine proteases including NE [4]. This illustrates the evolution of this class of inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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